2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both phenoxy and hydrazide functional groups
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3,4-dimethylphenol, which is then reacted with ethyl bromoacetate to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(3,4-dimethylphenoxy)acetohydrazide. Finally, the hydrazide is condensed with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the target compound .
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: This compound can be used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and conductivity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The phenoxy and hydrazide groups play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-(3,5-dimethylphenoxy)acetohydrazide: This compound has a similar structure but lacks the ethoxy and hydroxy groups, resulting in different reactivity and applications.
4-{[(E)-{3-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:
Properties
CAS No. |
339081-15-1 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-18-10-15(6-8-17(18)22)11-20-21-19(23)12-25-16-7-5-13(2)14(3)9-16/h5-11,22H,4,12H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
RKLDIRQWJSIBSQ-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)O |
Origin of Product |
United States |
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